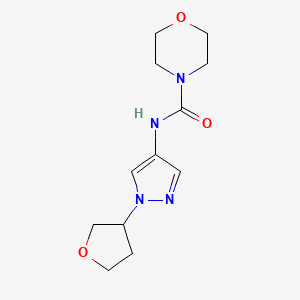

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)morpholine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)morpholine-4-carboxamide, also known as THPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. THPMP belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A notable application involves the synthesis and spectral characterization of new heterocyclic compounds, including tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which have potential pharmacological activities. The synthesis processes often involve nucleophilic substitution reactions, allowing for the creation of a variety of organic molecules for further investigation in pharmacology (Zaki, Radwan, & El-Dean, 2017).

Antimicrobial and Antileukemic Activities

Compounds derived from or related to "N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)morpholine-4-carboxamide" have been evaluated for their antimicrobial susceptibility against pathogens like Staphylococcus aureus and Escherichia coli. This demonstrates the compound's relevance in the development of novel antimicrobial agents. Additionally, certain derivatives have shown antileukemic activity, indicating potential therapeutic applications in cancer treatment (Khumar, Ezhilarasi, & Prabha, 2018).

Molecular Interaction Studies

Molecular docking studies highlight the compound's interaction with specific receptors, contributing to the understanding of its pharmacological profile and aiding in the design of receptor-specific drugs. These studies are essential in the early stages of drug development, providing insights into the molecular basis of drug-receptor interactions (Shim et al., 2002).

Organic Chemistry and Catalysis

Research also delves into the compound's role in organic synthesis, including microwave-assisted synthesis techniques that offer efficient routes to producing tetrazolyl pyrazole amides with potential bactericidal, pesticidal, herbicidal, and antimicrobial activities. These synthetic methodologies are crucial for the rapid and cost-effective production of bioactive compounds (Hu, Wang, Zhou, & Xu, 2011).

Wirkmechanismus

Pyrazole derivatives

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3/c17-12(15-2-5-18-6-3-15)14-10-7-13-16(8-10)11-1-4-19-9-11/h7-8,11H,1-6,9H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLFALLXYQPHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2607961.png)

![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-fluorophenyl)triazol-4-amine](/img/structure/B2607962.png)

![(2,4-dimethoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2607970.png)

![2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2607976.png)